2-Hydroxy-4-pentadecylbenzaldehyde
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H36O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-hydroxy-4-pentadecylbenzaldehyde |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-17-21(19-23)22(24)18-20/h16-19,24H,2-15H2,1H3 |
InChI Key |
ZZTOKPSOZBFISA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Natural Origin and Precursor Chemistry of 2 Hydroxy 4 Pentadecylbenzaldehyde
Derivation from Cardanol (B1251761) (3-Pentadecylphenol)
The immediate precursor to 2-Hydroxy-4-pentadecylbenzaldehyde is cardanol, a phenolic compound characterized by a hydroxyl group and a long aliphatic chain on the aromatic ring. The synthesis of this compound from cardanol is a targeted chemical transformation. Specifically, the saturated form of cardanol, 3-pentadecylphenol, undergoes a regiospecific ortho-formylation reaction. This process introduces an aldehyde group (-CHO) at the ortho position to the hydroxyl group, yielding this compound.
Role of Cashew Nut Shell Liquid (CNSL) as a Source
Cardanol is not typically found in its free form in nature but is a major component of technical Cashew Nut Shell Liquid (CNSL). CNSL is a viscous, reddish-brown liquid extracted from the honeycomb-like structure of the cashew nutshell, a byproduct of the cashew processing industry. nih.govnih.gov
Natural CNSL is primarily composed of anacardic acids, with smaller amounts of cardol and its methyl derivatives. nih.gov Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, where the alkyl chain can be saturated or unsaturated. wikipedia.org The industrial processing of cashew nuts, particularly through heating methods like roasting, leads to the decarboxylation of these anacardic acids. nih.govresearchgate.net This thermal decarboxylation removes the carboxylic acid group, converting anacardic acid into cardanol (3-pentadecylphenol). nih.gov Technical CNSL, the product of this heating process, is therefore rich in cardanol. nih.gov
The composition of CNSL can vary depending on the extraction method. Natural CNSL, obtained through cold pressing or solvent extraction, has a high concentration of anacardic acids. In contrast, technical CNSL, produced by heat extraction, is predominantly composed of cardanol. nih.gov
Table 1: Typical Composition of Natural and Technical Cashew Nut Shell Liquid (CNSL)
| Component | Natural CNSL (%) | Technical CNSL (%) |
|---|---|---|
| Anacardic Acid | 60-70 | - |
| Cardanol | 10 | 60-65 |
| Cardol | 15-20 | 15-20 |
| 2-Methylcardol | Traces | Traces |
| Polymeric Material | - | ~10 |
Data sourced from multiple references indicating typical compositions. nih.govmdpi.comresearchgate.net
Biosynthetic Pathways and Metabolic Origins
While the direct synthesis of this compound is a chemical process, its ultimate precursor, anacardic acid, is a product of plant biosynthesis. Anacardic acids are classified as phenolic lipids and are synthesized in plants like Anacardium occidentale (cashew) and Ginkgo biloba. nih.govresearchgate.net
Research indicates that the biosynthesis of the salicylic (B10762653) acid moiety of anacardic acid follows a polyketide pathway. nih.gov Polyketide synthases (PKSs) are enzymes that catalyze the repeated condensation of small carboxylic acid units, typically malonyl-CoA, to build a polyketide chain. wikipedia.orgnih.gov This polyketide chain then undergoes cyclization and aromatization to form the phenolic ring structure. The long aliphatic side chain is believed to be derived from fatty acid biosynthesis pathways and is attached to the phenolic ring. nih.gov Studies have shown that the salicylic acid part is synthesized via the malonic acid pathway, while the alkyl chain originates from a different pool of precursors than those used for common lipids. nih.gov
Synthetic Methodologies for 2 Hydroxy 4 Pentadecylbenzaldehyde
Formylation Reactions of Cardanol (B1251761)
The introduction of a formyl group onto the aromatic ring of cardanol is a key transformation to produce 2-Hydroxy-4-pentadecylbenzaldehyde. The hydroxyl group of cardanol directs the substitution to the ortho and para positions. Due to the presence of the long pentadecyl chain at the meta position relative to the hydroxyl group, formylation predominantly occurs at the ortho (position 2) and para (position 4) positions. The desired product, this compound, is the result of formylation at the para position. Several classical named reactions are employed for this purpose.
Standard Synthetic Procedures and Optimizations
A number of well-established formylation reactions in organic synthesis are applicable to phenols like cardanol. These methods typically involve electrophilic aromatic substitution, where an electrophilic formylating agent is attacked by the electron-rich aromatic ring of cardanol. The most common of these reactions include the Duff, Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions.
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as boric acid or acetic acid. The reaction proceeds through the formation of an iminium ion intermediate which then attacks the phenol (B47542). Subsequent hydrolysis yields the aldehyde. While effective for many phenols, the Duff reaction can sometimes result in low to moderate yields and may require elevated temperatures. rsc.org
Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) in a basic solution, typically an aqueous alkali metal hydroxide, to generate dichlorocarbene (B158193) as the electrophile. semanticscholar.org The dichlorocarbene then reacts with the phenoxide ion of cardanol. Hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde. A notable drawback of this method is the potential for the formation of byproducts and the use of chlorinated solvents. researchgate.net
Gattermann Reaction: The Gattermann reaction uses hydrogen cyanide and hydrogen chloride to generate the formylating agent. Due to the hazardous nature of hydrogen cyanide, a modification known as the Gattermann-Koch reaction (using carbon monoxide and HCl) or the use of less toxic cyanide sources like zinc cyanide (Adams modification) are often preferred.
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.org The resulting chloroiminium ion is a potent electrophile that reacts with electron-rich aromatic compounds like cardanol to give an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgchemistrysteps.com
Optimizing these standard procedures often involves adjusting reaction parameters such as temperature, reaction time, solvent, and the molar ratios of reactants and catalysts to improve the yield and selectivity for the desired this compound isomer.
Interactive Data Table: Comparison of Standard Formylation Reactions for Phenols
| Reaction Name | Formylating Agent | Catalyst/Reagents | Typical Solvents | General Yields for Phenols | Key Advantages/Disadvantages |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Boric acid, Acetic acid | Glycerol, Acetic acid | Low to Moderate | Advantages: Uses relatively inexpensive reagents. Disadvantages: Often requires high temperatures and can have low yields. rsc.org |
| Reimer-Tiemann Reaction | Chloroform | Sodium or Potassium Hydroxide | Water, Ethanol (B145695) | Moderate | Advantages: Simple procedure. Disadvantages: Use of chloroform, potential for byproducts. semanticscholar.orgresearchgate.net |
| Gattermann Reaction | Hydrogen Cyanide/HCl | Lewis Acid (e.g., AlCl3) | Ether, Benzene (B151609) | Good | Advantages: Good yields for certain substrates. Disadvantages: Highly toxic reagents (HCN). |
| Vilsmeier-Haack Reaction | DMF/POCl3 | None (reagent is the electrophile) | Dichloromethane, DMF | Good to Excellent | Advantages: High yields, versatile. Disadvantages: Use of corrosive and hazardous reagents (POCl3). wikipedia.org |
Emerging Synthetic Routes and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. orgsyn.org In the context of formylation, microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, microwave-assisted Duff and Reimer-Tiemann reactions have been reported for the formylation of various phenols, suggesting their potential applicability to cardanol. researchgate.net
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through the phenomenon of acoustic cavitation. This can lead to improved mass transfer and faster reaction rates. Ultrasound has been successfully applied to various organic transformations, and its use in the formylation of phenols presents a promising green alternative.
Ionic Liquids: Ionic liquids are salts with low melting points that can be used as environmentally benign solvents and catalysts in a variety of chemical reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents. The use of ionic liquids in the formylation of phenols could offer advantages in terms of recyclability and improved reaction control.
Enzymatic Formylation: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While the direct enzymatic formylation of cardanol to produce this compound is not yet well-established, research into enzyme-catalyzed modifications of phenols is an active area. researchgate.net Biocatalytic approaches could offer high selectivity and mild reaction conditions, avoiding the use of harsh reagents and high temperatures.
Interactive Data Table: Overview of Emerging and Green Synthetic Approaches for Phenol Formylation
| Approach | Principle | Potential Advantages for Cardanol Formylation |
| Microwave-Assisted Synthesis | Rapid and uniform heating through microwave irradiation. | Reduced reaction times, potentially higher yields, and improved energy efficiency. orgsyn.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reactivity through acoustic cavitation. | Increased reaction rates and improved mass transfer. |
| Ionic Liquids | Use of non-volatile, recyclable solvents and/or catalysts. | Greener reaction medium, potential for catalyst recycling, and improved product separation. |
| Enzymatic Catalysis | Use of biocatalysts (enzymes) for selective transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net |
Note: The application of these emerging techniques for the specific synthesis of this compound from cardanol requires further investigation to establish optimal conditions and yields.
Elucidation of the Chemical Reactivity of 2 Hydroxy 4 Pentadecylbenzaldehyde
Condensation Reactions with Primary Amines
The aldehyde functional group in 2-Hydroxy-4-pentadecylbenzaldehyde serves as an electrophilic site, readily reacting with the nucleophilic primary amino group of various amines. This reaction, typically catalyzed by a small amount of acid, involves the formation of a carbinolamine intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base. The presence of the hydroxyl group and the long pentadecyl chain on the benzaldehyde (B42025) ring influences the reactivity and the properties of the resulting Schiff bases.
Formation of Schiff Bases
The condensation of this compound with primary amines is a versatile method for synthesizing Schiff bases. The specific amine used in the reaction dictates the structure and potential applications of the final product.
The reaction between this compound and methyl-4-aminobenzoate yields the Schiff base 4-[(2-hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic acid methyl ester. This synthesis is typically achieved by refluxing equimolar amounts of the two reactants in a solvent such as 1,4-dioxane (B91453) for several hours. researchgate.net The resulting product has been fully characterized using various spectroscopic and analytical techniques. researchgate.net
Table 1: Synthesis and Characterization of 4-[(2-hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic acid methyl ester
| Parameter | Details |
|---|---|
| Reactants | This compound, Methyl-4-aminobenzoate |
| Reaction Conditions | Reflux in 1,4-dioxane for 3 hours. researchgate.net |
| Characterization | Elemental analysis, UV, IR, MS, ¹H-NMR, and ¹³C-NMR. researchgate.net |
A notable condensation reaction occurs between this compound and 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide. mdpi.com This reaction is carried out by refluxing the components in absolute ethanol (B145695) with a catalytic amount of acetic acid. mdpi.com The product, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, precipitates upon cooling and can be purified by recrystallization and column chromatography. mdpi.com The structure of this novel compound has been confirmed through extensive spectral analysis. mdpi.comresearchgate.net
Table 2: Spectral Data for 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
| Spectral Data | Observed Values |
|---|---|
| IR (KBr, cm⁻¹) | 3442 (O-H), 3250 (N-H), 1645 (C=O), 1610 (C=N) |
| ¹H-NMR (CDCl₃, δ ppm) | 11.52 (s, 1H, OH), 11.21 (s, 1H, NH), 8.55 (s, 1H, CH=N), 6.70-7.95 (m, 7H, Ar-H), 2.58 (t, 2H, Ar-CH₂), 1.25 (m, 26H, (CH₂)₁₃), 0.87 (t, 3H, CH₃) |
| ¹³C-NMR (CDCl₃, δ ppm) | 162.1 (C=O), 159.8 (C-OH), 150.2 (CH=N), aromatic carbons (117.5-145.3), aliphatic carbons (14.1-36.2) |
| Mass Spectrum (m/z) | 554 (M⁺) |
Source: mdpi.com
This compound readily reacts with substituted aromatic amines like 4-bromoaniline. researchgate.net The synthesis of the corresponding Schiff base, N-(4-bromophenyl)-2-hydroxy-4-pentadecyl benzaldehyde imine, is conducted in ethanol with acetic acid as a catalyst. researchgate.net The long alkyl chain from the aldehyde imparts specific solubility characteristics to the resulting imine.
Table 3: Characterization of N-(4-bromophenyl)-2-hydroxy-4-pentadecyl benzaldehyde imine
| Parameter | Details |
|---|---|
| Molecular Formula | C₂₈H₄₀BrNO |
| ¹H-NMR (CDCl₃, δ ppm) | 13.51 (s, 1H, OH), 8.52 (s, 1H, CH=N), 6.78-7.55 (m, 7H, Ar-H), 2.60 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.25 (m, 26H, (CH₂)₁₃), 0.88 (t, J=6.8 Hz, 3H, CH₃) |
| ¹³C-NMR (CDCl₃, δ ppm) | 163.4 (CH=N), 161.8, 147.5, 145.7, 132.4, 122.9, 121.8, 118.9, 118.2, 117.4 (aromatic carbons), 36.2, 31.9, 31.4, 29.7, 29.6, 29.5, 29.4, 29.3, 22.7 (methylene carbons), 14.1 (CH₃) |
| Mass Spectrum (m/z) | 499/501 (M⁺) |
Source: researchgate.net
The condensation with heterocyclic amines, such as 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (also known as 4-aminoantipyrine), leads to the formation of biologically relevant Schiff bases. researchgate.netresearchgate.net The reaction to form 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is performed under reflux in an ethanol/acetic acid medium. researchgate.netresearchgate.net The resulting compound's structure is confirmed by elemental analysis and spectral data. researchgate.net
Table 4: Synthesis and Characterization of 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
| Parameter | Details |
|---|---|
| Reactants | This compound, 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one. researchgate.net |
| Reaction Conditions | Reflux in ethanol/acetic acid. researchgate.net |
| ¹H-NMR (CDCl₃, δ ppm) | 14.20 (s, 1H, OH), 9.01 (s, 1H, CH=N), 6.75-7.85 (m, 8H, Ar-H), 3.25 (s, 3H, N-CH₃), 2.65 (t, 2H, Ar-CH₂), 2.40 (s, 3H, C-CH₃), 1.25 (m, 26H, (CH₂)₁₃), 0.88 (t, 3H, CH₃) |
| ¹³C-NMR (CDCl₃, δ ppm) | 162.5 (C=O), 161.2 (C-OH), 158.5 (CH=N), aromatic & pyrazole (B372694) carbons (103.5-148.2), aliphatic carbons (10.5-36.2) |
| Mass Spectrum (m/z) | 529 (M⁺) |
Source: researchgate.net
The reaction of this compound with 4-aminobenzenesulfonamide produces the Schiff base 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. researchgate.netresearchgate.net This synthesis involves refluxing the reactants in ethanol with a catalytic quantity of glacial acetic acid for approximately four hours. researchgate.net The product, which precipitates from the reaction mixture upon cooling, is then purified by recrystallization from absolute ethanol. researchgate.net Its structure has been rigorously established through elemental and spectral analyses. researchgate.netresearchgate.net
Table 5: Spectral Data for 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide
| Spectral Data | Observed Values |
|---|---|
| IR (KBr, cm⁻¹) | 3445 (O-H), 3324 (Ar-NH₂), 3245 (SO₂NH), 1625 (C=N), 1310 & 1155 (SO₂) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.80 (s, 1H, OH), 9.85 (s, 1H, SO₂NH), 8.80 (s, 1H, CH=N), 6.60-7.80 (m, 7H, Ar-H), 5.95 (s, 2H, NH₂), 2.55 (t, 2H, Ar-CH₂), 1.22 (m, 26H, (CH₂)₁₃), 0.85 (t, 3H, CH₃) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 165.2 (CH=N), 161.5 (C-OH), aromatic carbons (113.0-153.0), aliphatic carbons (13.9-35.6) |
| Mass Spectrum (m/z) | 498 (M⁺) |
Source: researchgate.netresearchgate.net
Reaction with 4-amino-1-methyl-aniline
The reaction between this compound and 4-amino-1-methyl-aniline is a classic example of a condensation reaction, leading to the formation of a Schiff base, also known as an azomethine. This reaction typically proceeds by mixing the two reactants in an appropriate solvent, often with a catalytic amount of acid. researchgate.netresearchgate.net The aldehyde group (-CHO) of this compound reacts with the primary amino group (-NH₂) of 4-amino-1-methyl-aniline.
The reaction mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of all Schiff bases. The hydroxyl group (-OH) on the aromatic ring of the benzaldehyde derivative remains intact during this reaction.
The general reaction can be represented as follows:
This compound + 4-amino-1-methyl-aniline → 2-hydroxy-4-pentadecylbenzylidene)-N-(4-methylphenyl)amine + H₂O
The resulting Schiff base is a complex organic molecule with a long pentadecyl chain, making it of interest for applications in materials science and as a ligand in coordination chemistry. researchgate.net
Table 1: Reactants and Products in Schiff Base Formation
| Reactant/Product | Chemical Name | Formula | Functional Group(s) |
| Aldehyde | This compound | C₂₂H₃₆O₂ | Aldehyde (-CHO), Hydroxyl (-OH), Pentadecyl chain (-C₁₅H₃₁) |
| Amine | 4-amino-1-methyl-aniline | C₇H₁₀N₂ | Primary Amino (-NH₂), Methyl (-CH₃) |
| Schiff Base | 2-hydroxy-4-pentadecylbenzylidene)-N-(4-methylphenyl)amine | C₂₉H₄₄N₂O | Azomethine (-C=N-), Hydroxyl (-OH), Pentadecyl chain (-C₁₅H₃₁) |
Other Electrophilic and Nucleophilic Transformations
The chemical reactivity of this compound extends beyond its reaction with 4-amino-1-methyl-aniline. It readily undergoes similar condensation reactions with a variety of other primary amines to form a diverse range of Schiff bases. These reactions highlight the electrophilic nature of the aldehyde's carbonyl carbon.
For instance, it has been shown to react with substituted benzothiophene-2-carboxylic acid hydrazide and other aromatic or heterocyclic amines in the presence of acetic acid in ethanol. researchgate.net Similarly, a reaction with 4-aminobenzenesulfonamide in ethanol with an acetic acid catalyst has been reported to yield the corresponding Schiff base. researchgate.net The synthesis of a novel Schiff base with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one has also been achieved through a condensation reaction with this compound. researchgate.net
These transformations underscore a general reactivity pattern where the aldehyde function serves as an electrophilic site for nucleophilic attack by primary amines, a cornerstone of Schiff base chemistry. fud.edu.ng
Metal Complexation Studies Involving this compound as a Ligand
Schiff bases derived from this compound are excellent ligands for forming metal complexes. The presence of the azomethine nitrogen and the phenolic oxygen provides two coordination sites for metal ions. This chelation results in the formation of stable metal complexes.
While direct complexation studies with the Schiff base derived from 4-amino-1-methyl-aniline are not extensively documented in the provided context, the behavior of similar Schiff base ligands offers significant insights. For example, Schiff bases derived from other substituted aldehydes and amines have been used to form complexes with a variety of transition metals, including Copper(II), Nickel(II), Cobalt(II), and Zinc(II). mdpi.comsbmu.ac.irnih.gov
The general procedure for forming these complexes involves reacting the Schiff base ligand with a metal salt in an appropriate solvent, often ethanol, and refluxing the mixture. nih.gov The resulting metal complexes often exhibit distinct geometries, such as square-planar or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. sbmu.ac.ir The formation of these complexes can be confirmed through various spectroscopic and analytical techniques, including IR, UV-Vis, and elemental analysis.
Table 2: Potential Metal Complexes with Schiff Base Ligands
| Metal Ion | Potential Coordination Geometry | Color of Complex |
| Copper (II) | Square-planar | Often colored (e.g., green, blue) |
| Nickel (II) | Square-planar or Tetrahedral | Often colored (e.g., green, red) |
| Cobalt (II) | Tetrahedral or Octahedral | Often colored (e.g., blue, pink) |
| Zinc (II) | Tetrahedral | Typically colorless |
The study of such metal complexes is a significant area of research due to their potential applications in catalysis, materials science, and biological systems. researchgate.netnih.govsysrevpharm.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Hydroxy 4 Pentadecylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Hydroxy-4-pentadecylbenzaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation
The ¹H-NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the long pentadecyl alkyl chain. While a complete experimental spectrum for the parent compound is not widely available, data from its derivatives and analogous structures like 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250) provide a strong basis for interpretation. hmdb.cachemicalbook.comchemicalbook.com
The aldehydic proton is highly deshielded and typically appears as a singlet at approximately 9.85 ppm. The phenolic hydroxyl proton is also a singlet and can be found at around 11.01 ppm. jcchems.com The aromatic protons on the benzene (B151609) ring will show distinct splitting patterns and chemical shifts influenced by the hydroxyl and aldehyde groups. For a 2-hydroxy, 4-alkyl substituted benzaldehyde (B42025), one would expect to see signals in the aromatic region, typically between 6.5 and 7.5 ppm. The long pentadecyl chain will produce a complex set of signals in the aliphatic region of the spectrum, generally between 0.8 and 2.6 ppm. The terminal methyl group of the pentadecyl chain would appear as a triplet around 0.8-0.9 ppm, while the numerous methylene (B1212753) groups would form a broad multiplet. The methylene group attached directly to the aromatic ring would be deshielded and appear further downfield compared to the other methylene groups.
In the synthesis of Schiff base derivatives of this compound, such as 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, the structure has been confirmed by ¹H-NMR analysis, indicating the successful incorporation of the this compound moiety. researchgate.netnih.gov
Table 1: Expected ¹H-NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.85 | Singlet |
| Phenolic (-OH) | ~11.01 | Singlet |
| Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplet |
| Methylene (Ar-CH₂-) | ~2.5 - 2.6 | Triplet |
| Methylene (-(CH₂)₁₃-) | ~1.2 - 1.6 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Interpretation
The ¹³C-NMR spectrum provides complementary information to the ¹H-NMR, showing distinct signals for each unique carbon atom in this compound. Analysis of related compounds like 2-hydroxybenzaldehyde and its derivatives is used to predict the chemical shifts. rsc.orghmdb.ca
The carbonyl carbon of the aldehyde group is characteristically found in the downfield region of the spectrum, typically around 193-194 ppm. The carbons of the aromatic ring will appear in the range of approximately 115 to 162 ppm. The carbon atom attached to the hydroxyl group (C-2) and the carbon attached to the pentadecyl chain (C-4) will have distinct chemical shifts due to the electronic effects of these substituents. The carbons of the long pentadecyl chain will produce a series of signals in the aliphatic region, generally between 14 and 36 ppm.
The structural confirmation of derivatives, such as 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, has been achieved through ¹³C-NMR spectroscopy. researchgate.netnih.gov
Table 2: Expected ¹³C-NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~193 - 194 |
| Aromatic (C-OH) | ~161 - 162 |
| Aromatic (C-Alkyl) | ~140 - 150 |
| Aromatic (C-H) | ~115 - 135 |
| Aromatic (C-CHO) | ~120 - 125 |
| Methylene (Ar-CH₂) | ~35 - 36 |
| Methylene (-(CH₂)₁₃-) | ~22 - 32 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic groups, as well as the aliphatic chain. nist.govnist.gov Data from analogous compounds such as 2-hydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951) are informative. chemicalbook.comnist.govdntb.gov.ua
A broad absorption band is anticipated in the region of 3000-3400 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the aldehyde group will give rise to a strong, sharp peak typically in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C-H stretching vibrations of the pentadecyl alkyl chain will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations will show several bands in the 1450-1600 cm⁻¹ region.
The synthesis of derivatives like 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide has been confirmed through IR spectroscopy. researchgate.netnih.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H stretch | 3000 - 3400 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aldehyde C=O stretch | 1650 - 1700 | Strong, Sharp |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Electron Spray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound (C₂₂H₃₆O₂), the expected exact mass is approximately 348.27 g/mol . Therefore, in positive mode ESI-MS, a peak at an m/z of approximately 349.28 would be expected. In negative ion mode, a peak at an m/z of around 347.26 would be observed, which is consistent with data for the closely related 2-hydroxy-4-pentadecylbenzoic acid. researchgate.net The fragmentation pattern would likely involve the loss of the aldehyde group or cleavage of the pentadecyl chain. The synthesis of various derivatives of 2-hydroxybenzaldehyde has been confirmed using ESI-MS. jcchems.com
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)
MALDI-TOF is another soft ionization technique that is particularly useful for analyzing large molecules and can be applied to this compound and its derivatives. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix and irradiated with a laser. This process typically forms singly charged ions, so a prominent peak corresponding to [M+H]⁺ or [M+Na]⁺ would be expected. The high mass accuracy of TOF analyzers allows for the precise determination of the molecular weight. Fragmentation in MALDI-TOF is generally less extensive than in other MS techniques, which helps in the clear identification of the molecular ion. The synthesis of Schiff base derivatives of this compound has been characterized by mass spectral analysis, which could include MALDI-TOF techniques. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The UV-Vis spectrum is governed by the chromophore present in the molecule, which in this case is the 2-hydroxybenzaldehyde moiety. The electronic transitions, specifically the π → π* transitions within the benzene ring and the carbonyl group, give rise to characteristic absorption bands.
While specific UV-Vis spectral data for this compound is not extensively published, the absorption characteristics can be inferred from structurally similar compounds. The core 2-hydroxybenzaldehyde structure is the primary determinant of the UV absorption profile. The long pentadecyl chain at the C-4 position is an auxochrome and is expected to have a minimal effect on the position of the main absorption bands, though it may slightly influence their intensity.
The UV absorption spectrum of benzaldehyde in water exhibits a maximum wavelength (λmax) at 248 nm, which is attributed to a π → π* transition. researchgate.net For substituted hydroxybenzaldehydes, the position of these bands can shift. For instance, 4-hydroxybenzaldehyde shows a λmax at 285 nm in isopropanol, while 2-hydroxybenzaldehyde (salicylaldehyde) also shows characteristic absorptions in the UV region. nist.govresearchgate.net The presence of the hydroxyl group ortho to the aldehyde can lead to intramolecular hydrogen bonding, which can influence the electronic environment and thus the absorption spectrum. The spectrum of 2-Hydroxy-4-methoxybenzaldehyde, another close analog, also provides insight into the expected absorption patterns. nih.gov
A comparative look at the UV-Vis absorption maxima of related benzaldehyde derivatives highlights the expected spectral region for this compound.
| Compound | Solvent | λmax (nm) | Reference(s) |
| Benzaldehyde | Water | 248 | researchgate.net |
| 4-Hydroxybenzaldehyde | Isopropanol | 285 | researchgate.net |
| Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | Not Specified | Viewable Spectrum | nist.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Not Specified | Viewable Spectrum | nih.gov |
| Syringaldehyde | Isopropanol | 310 | researchgate.net |
| Vanillin | Isopropanol | 310 | researchgate.net |
Based on these analogs, this compound is expected to exhibit strong UV absorption bands characteristic of the phenolic aldehyde structure, likely in the range of 250-320 nm.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its empirical and molecular formula. velp.comeltra.comresearchgate.net For this compound, with the molecular formula C₂₂H₃₆O₂, elemental analysis provides the mass percentages of carbon, hydrogen, and oxygen.
This analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion products, carbon dioxide and water, are collected and measured to calculate the percentages of carbon and hydrogen. researchgate.net The oxygen content is often determined by difference.
The theoretical elemental composition of this compound is a benchmark against which experimental results are compared. In the synthesis of derivatives of this compound, such as Schiff bases, elemental analysis is routinely used to confirm the structure of the final products. researchgate.netmdpi.com For instance, in the synthesis of 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) benzothiophene-2-carbohydrazide, the calculated elemental percentages were compared against the found values to verify the compound's identity. mdpi.com
Theoretical Elemental Composition of this compound (C₂₂H₃₆O₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 332.52 | 79.46% |
| Hydrogen | H | 1.008 | 332.52 | 10.91% |
| Oxygen | O | 16.00 | 332.52 | 9.62% |
Experimental values that closely match these theoretical percentages provide strong evidence for the correct synthesis and purity of the compound.
Chromatographic Purity Assessment and Purification Techniques
Chromatographic methods are essential for both assessing the purity of this compound and for its purification. Thin Layer Chromatography (TLC) is a rapid and effective tool for monitoring reaction progress, while column chromatography is the standard method for purification.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used analytical technique due to its simplicity and speed in separating components of a mixture. chemistryhall.com For the synthesis involving this compound, TLC is an indispensable tool for monitoring the progress of a reaction. mdpi.com A small amount of the reaction mixture is spotted on a TLC plate, which is typically coated with silica (B1680970) gel, a polar stationary phase. chemistryhall.comorgchemboulder.com
The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. orgchemboulder.com
The choice of eluent is critical for achieving good separation. For aromatic aldehydes and their derivatives, mixtures of non-polar solvents like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. For example, in the synthesis of a Schiff base from this compound, TLC on silica gel was used to track the reaction's completion. mdpi.com The spots can be visualized under UV light or by using a staining agent.
Typical TLC Parameters for Aromatic Aldehydes
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica Gel | mdpi.comchemistryhall.com |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., petroleum ether/ethyl acetate, hexane/ethyl acetate) | mdpi.comgoogle.com |
| Visualization | UV light, chemical stains | chemistryhall.com |
Column Chromatography (Silica Gel)
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For this compound and its derivatives, column chromatography using silica gel as the stationary phase is a standard purification method. mdpi.com
The principle is similar to TLC, but on a larger scale. A glass column is packed with silica gel (typically 60-120 mesh), and the crude product mixture is loaded onto the top of the column. mdpi.com The eluent, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and are collected in separate fractions as they exit the column.
In the purification of a derivative of this compound, a mobile phase of petroleum ether and ethyl acetate in an 80:20 ratio was successfully used with a silica gel column. mdpi.com The fractions are typically analyzed by TLC to identify those containing the pure desired compound.
Column Chromatography Conditions for a Derivative of this compound
| Parameter | Description | Reference(s) |
| Stationary Phase | Silica Gel (60-120 mesh) | mdpi.com |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (80:20) | mdpi.com |
| Application | Purification of 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide | mdpi.com |
Exploration of Potential Biological Activities of 2 Hydroxy 4 Pentadecylbenzaldehyde and Its Derivatives
Investigations into Antimicrobial Properties
Derivatives of 2-Hydroxy-4-pentadecylbenzaldehyde have been a focal point in the development of new antimicrobial agents. Research has spanned both bacterial and fungal pathogens, with many studies creating Schiff base derivatives to enhance biological activity.
Antibacterial Activity Screening
The antibacterial potential of this class of compounds has been evaluated against a range of pathogenic bacteria. Novel Schiff base compounds synthesized from this compound have been screened for their antibacterial effects. researchgate.net The inclusion of a thiophene (B33073) ring in these derivatives is noted to significantly augment the diversity of biological actions, including antibacterial properties. mdpi.com
A structurally related analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), has demonstrated antibacterial activity against four pathogenic bacteria: Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. biomolther.org Furthermore, 2-hydroxy-4-methoxybenzaldehyde (B30951), another derivative, is recognized for its antibacterial characteristics. researchgate.net
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Bacteria | Key Findings | Reference(s) |
|---|---|---|---|
| Schiff Base Derivatives | General Screening | Synthesized and evaluated for antibacterial properties. | researchgate.net |
| 2,4-Dihydroxybenzaldehyde (DHD) | C. jejuni, E. coli, L. monocytogenes, S. enterica | Demonstrated activity against these four pathogenic strains. | biomolther.org |
| 2-Hydroxy-4-methoxybenzaldehyde | General Screening | Reported to possess antibacterial activity. | researchgate.net |
Antifungal Activity Screening
In addition to their antibacterial action, derivatives have been investigated for their ability to inhibit fungal growth. Studies have confirmed that Schiff bases derived from this compound possess antifungal activity. researchgate.net
A notable derivative, 2-hydroxy-4-methoxybenzaldehyde, has been shown to be an effective antifungal agent against Fusarium graminearum. nih.gov The compound works by destroying cell membranes and inhibiting the biosynthesis of mycotoxins. nih.gov The broader family of hydroxybenzaldehyde derivatives is also known for antifungal properties. researchgate.net
Research on Anti-inflammatory Potential
Several analogues of this compound have been investigated for their capacity to modulate inflammatory pathways. These studies highlight the potential of these compounds to suppress key inflammatory mediators.
The analogue 2,4-dihydroxybenzaldehyde (DHD) was found to have in vivo anti-inflammatory activity, significantly suppressing exudate volume and the infiltration of polymorphonuclear leukocytes in a carrageenan-induced air pouch model in mice. biomolther.orgbiomolther.org In lipopolysaccharide (LPS)-stimulated macrophage cells, DHD suppressed the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.orgbiomolther.org
Similarly, p-hydroxybenzaldehyde (HD) has been shown to effectively mitigate intestinal inflammation in a mouse model of colitis. nih.gov Its mechanism involves curtailing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), COX-2, and iNOS. nih.gov This effect is linked to the modulation of the Nrf2/HO-1/NQO-1/NF-κB/AP-1 signaling pathways. nih.gov Another derivative, 2'-Hydroxy-4',6'-dimethoxychalcone, also mitigated the LPS-induced expression of NO, Prostaglandin E2 (PGE₂), inflammatory cytokines, COX-2, and iNOS. nih.gov
Table 2: Anti-inflammatory Activity of Hydroxybenzaldehyde Derivatives
| Derivative | Model | Key Suppressed Markers | Mechanism/Pathway | Reference(s) |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde (DHD) | Macrophage cells; Mouse models | NO, iNOS, COX-2, Exudate volume, Leukocyte infiltration | Suppression of inflammatory enzymes and cellular infiltration. | biomolther.orgbiomolther.org |
| p-Hydroxybenzaldehyde (HD) | Mouse colitis model | TNF-α, IL-6, IFN-γ, COX-2, iNOS | Modulation of Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathways. | nih.gov |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Cell-based assays | NO, PGE₂, Inflammatory cytokines, COX-2, iNOS | Reduction of inflammatory mediators. | nih.gov |
Studies on Antioxidant Effects
The phenolic structure of these compounds suggests an inherent potential to act as antioxidants by scavenging free radicals and reducing oxidative stress.
Research on the analogue 2,4-dihydroxybenzaldehyde (DHD) revealed that it could slightly decrease the levels of reactive oxygen species (ROS) in stimulated macrophage cells and showed weak scavenging activity against peroxynitrite and hydroxy radicals. biomolther.orgbiomolther.org In contrast, p-hydroxybenzaldehyde demonstrated more robust antioxidant effects in a colitis model by boosting the production of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-px), which enhanced the total antioxidant capacity. nih.gov
Other studies have focused on designing potent antioxidants based on this chemical scaffold. For instance, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) was synthesized as a novel radical-scavenging antioxidant and was found to be superior to alpha-tocopherol (B171835) in protecting against lipid peroxidation in membranes. nih.gov Theoretical studies using Density Functional Theory (DFT) on substituted benzotriazole (B28993) derivatives also confirmed their antioxidant potential, noting that specific substitutions could enhance this activity. scirp.org
Emerging Research on Antiviral Activity (e.g., Anti-HIV)
The exploration of this compound derivatives in antiviral research is an emerging field. While direct studies on the parent compound are limited, research into related structures suggests a promising avenue for investigation.
Derivatives containing a thiophene ring, synthesized from this compound, have been highlighted for their potential biological properties, including antiviral activity. mdpi.com Broader studies on other hydroxy-substituted benzaldehydes have shown that compounds like salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) can suppress the replication of Herpes Simplex Virus-1 (HSV-1). researchgate.net Furthermore, gossypol, a more complex polyphenolic aldehyde, and its derivatives have demonstrated activity against both HSV-II and Human Immunodeficiency Virus (HIV). researchgate.net
In the context of anti-HIV research, other related phenolic structures, such as dihydroseselin-based coumarin (B35378) derivatives, have displayed potent inhibitory activity against HIV replication, with at least one derivative showing greater potency and a better selectivity index than the established drug AZT in in vitro assays. nih.gov Although structurally distinct, these findings for related compounds underscore the potential for developing potent antiviral agents from this broad class of molecules.
Research into Antitumor Activity
Derivatives of this compound are also being investigated for their potential to inhibit cancer cell growth and proliferation. Heterocyclic compounds, particularly Schiff bases synthesized from this compound, have been noted for their potential antitumor activity. mdpi.com
More complex derivatives have shown specific mechanisms of action. An adamantane (B196018) derivative featuring a hydroxyphenoxy moiety, DPA, was found to inhibit the growth of several human colon cancer cell lines, including Colo 205, HT-29, and HCT-15. nih.gov DPA also enhanced the in vivo anticancer effects of the chemotherapeutic agent CPT-11. nih.gov
Another study focused on a 2-Hydroxyarylidene-4-cyclopentene-1,3-dione derivative, TX-1123, which exhibited potent inhibitory activity against Src kinase (Src-K), a protein tyrosine kinase involved in cell proliferation and survival signaling pathways. nih.gov The ability of such derivatives to interact with and inhibit key enzymatic targets in cancer progression highlights their therapeutic potential.
Mechanistic Insights into Biological Interactions (e.g., interaction with biological membranes)
The biological activities of this compound and its derivatives are intrinsically linked to their chemical structure, particularly their amphiphilic nature. This characteristic, arising from a hydrophilic phenolic head and a long, hydrophobic pentadecyl tail, strongly suggests that their primary mode of interaction with biological systems is at the level of the cell membrane. While direct mechanistic studies on this compound are limited, a wealth of information on structurally related compounds, such as anacardic acid and cardanol (B1251761), provides a solid foundation for understanding its likely behavior.
The fundamental mechanism proposed for the biological action of these phenolic lipids is the disruption of the physical integrity and function of biological membranes. The long alkyl chain facilitates the insertion of the molecule into the lipid bilayer of cell membranes. This intercalation can lead to a variety of disruptive effects, altering membrane fluidity, permeability, and the function of embedded proteins.
A key aspect of this interaction is the surfactant-like property conferred by the molecular structure rsc.org. Similar to surfactants, these molecules can disturb the ordered arrangement of phospholipids (B1166683) in the membrane, leading to increased permeability and, in some cases, lysis of the cell. This is supported by studies on anacardic acid, a closely related compound, which has been shown to physically disrupt bacterial cell membranes mdpi.com. This action is believed to be a primary contributor to its antibacterial effects against Gram-positive bacteria nih.gov.
Furthermore, the interaction of these amphiphilic molecules with biological membranes can lead to more subtle, yet significant, alterations in membrane function. Research on anacardic acid has demonstrated its ability to dissipate the membrane potential and pH gradient across liposomal membranes nih.gov. This suggests that this compound and its derivatives could act as protonophores or ionophores, disrupting the electrochemical gradients that are crucial for cellular processes such as ATP synthesis and nutrient transport.
The importance of the long alkyl chain in these interactions is highlighted by comparing the activity of these compounds to analogues with shorter or absent alkyl chains. For instance, salicylic (B10762653) acid, which lacks the pentadecyl chain, shows significantly lower bioactivity in many cases nih.gov. This underscores the critical role of the hydrophobic tail in anchoring the molecule within the lipid bilayer, thereby enabling its disruptive effects.
In the context of its derivatives, such as Schiff bases, the fundamental interaction with the membrane is likely preserved and may even be enhanced. The introduction of additional functional groups could modulate the amphiphilicity of the molecule, potentially leading to more specific or potent interactions with membrane components.
A study on the related compound 2-hydroxy-4-methoxybenzaldehyde, where the pentadecyl chain is replaced by a smaller methoxy (B1213986) group, has shown direct evidence of membrane damage in fungi. This includes a significant increase in membrane permeability, as evidenced by cellular uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes nih.gov. This finding further supports the hypothesis that the 2-hydroxybenzaldehyde moiety, in conjunction with a hydrophobic substituent at the 4-position, is a key structural feature for membrane disruption.
The table below summarizes the key mechanistic insights into the interaction of this compound and its analogues with biological membranes, based on available research.
| Compound/Derivative Family | Proposed Mechanism of Membrane Interaction | Consequence of Interaction | Supporting Evidence |
| This compound & Derivatives | Intercalation into the lipid bilayer due to amphiphilic nature. | Alteration of membrane fluidity and permeability; potential disruption of membrane protein function. | Inferred from studies on structurally similar compounds. |
| Anacardic Acid | Physical disruption of the membrane; acts as a surfactant. Dissipation of membrane potential and pH gradient. | Increased membrane permeability, cell lysis. Disruption of cellular energy metabolism. | Direct observation in bacterial cells mdpi.com; studies on liposomes nih.gov. |
| Cardanol | Influence on the structure and function of the cell membrane. | Modulation of membrane-dependent cellular processes. | Inferred from its structural similarity to other membrane-active lipids. |
| 2-Hydroxy-4-methoxybenzaldehyde | Direct damage to the cell membrane. | Increased membrane permeability. | Observed in fungal cells through dye uptake assays nih.gov. |
Theoretical and Computational Studies of 2 Hydroxy 4 Pentadecylbenzaldehyde and Its Analogs
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2-Hydroxy-4-pentadecylbenzaldehyde and its Schiff base derivatives. While specific studies on the 4-pentadecyl substituted compound are not prevalent in the reviewed literature, extensive research on analogous salicylaldehyde (B1680747) Schiff bases, often referred to as anils, provides a strong basis for understanding its behavior.
Computational protocols have been developed to investigate the structural and electronic properties of related molecules, such as salicylidene aniline (B41778) (SA). nih.govfigshare.com These protocols often involve a multi-step approach:
Periodic Approach: The molecular crystal is described using a periodic approach that accounts for dispersion interactions, which is crucial for accurately representing the solid-state environment. nih.govfigshare.com
Cluster Model Identification: From the periodic structure, reliable finite models or clusters are identified for more detailed quantum mechanical calculations. nih.govfigshare.com
High-Level QM/QM' Calculations: Vertical transition energies and other electronic properties are calculated using hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach. nih.govfigshare.com This method treats the core part of the molecule with a high level of theory (Quantum Mechanics) while the environment is treated with a lower level of theory, providing a balance between accuracy and computational cost.
These calculations provide data on bond lengths, bond angles, and electronic charge distribution. For salicylaldehyde derivatives, a key feature of the electronic structure is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. rsc.orgacs.org The acidity of the phenolic oxygen and the basicity of the imine nitrogen, which are influenced by substituents on the aromatic rings, are critical factors affecting the molecule's electronic character. benthamopenarchives.comresearchgate.net
Conformational Analysis and Stereochemical Considerations
Conformational analysis of this compound and its imine derivatives is crucial for understanding their chemical behavior and properties like photochromism and thermochromism. The long pentadecyl chain introduces significant conformational flexibility. However, the core salicylidene-imine moiety is the subject of most stereochemical investigations.
Schiff bases derived from salicylaldehyde can exist in different tautomeric forms, primarily the enol and keto forms. The transition between these forms involves an intramolecular proton transfer. rsc.orgresearchgate.net The stereochemistry around the C=N imine bond is a key consideration.
Z configuration: The intramolecular hydrogen bond in salicylaldehyde-derived Schiff bases locks the salicylaldimine group into a planar configuration, which is typically the Z-configuration around the C=N double bond. acs.orgnih.gov
Planarity and Photoactivity: Early research suggested a strong link between the planarity of the molecule and its chromic properties. It was proposed that planar molecules with close-packed crystal structures exhibit thermochromism, while non-planar (steric) molecules are photochromic. rsc.orgacs.org However, more recent studies have shown that this is not a strict rule, and there are many counterexamples. nih.govacs.org A data mining approach on salicylideneaniline (B1219908) (SA) crystals revealed that while the dihedral angle is the most dominant structural parameter for photochromism, other factors like the Hirshfeld surface volume also play a significant role. nih.gov Bulky substituents, such as the pentadecyl group, would be expected to induce a more steric, non-planar conformation, potentially favoring photochromic behavior. nih.govacs.org
Mechanistic studies on related systems show that imine formation is often under thermodynamic control, leading to the most stable isomer, while other cyclic structures like oxazolidines can be formed under kinetic control. nih.gov
Prediction of Spectroscopic Signatures
Computational methods are employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data from techniques like UV-Vis, IR, and NMR spectroscopy.
For Schiff bases, theoretical calculations can predict:
UV-Vis Absorption Spectra: The electronic transitions between molecular orbitals can be calculated to predict the maximum absorption wavelengths (λmax). For instance, the enol form of anils typically absorbs in the UV region (around 365 nm), while the photo-induced keto form absorbs at longer wavelengths in the visible spectrum (around 480 nm), leading to the observed color change. researchgate.netaip.org Computational protocols can calculate these vertical transition energies with good accuracy. nih.govfigshare.com
Vibrational Frequencies (IR/Raman): Theoretical frequency calculations can help assign the vibrational modes observed in infrared and Raman spectra. A key feature for these molecules is the C=N imine stretching frequency (typically around 1625 cm⁻¹). biomedpharmajournal.org Changes in the vibrational spectra upon tautomerization can also be modeled.
NMR Chemical Shifts: While more computationally intensive, the chemical shifts for ¹H and ¹³C NMR can be predicted. For imine structures, a singlet for the phenolic OH would be expected, whereas for an enamine tautomer, the NH proton would show coupling to adjacent protons. nih.gov
The table below summarizes typical spectroscopic data for the different forms of salicylaldehyde Schiff base analogs.
| Tautomeric Form | Typical λmax (nm) | Key IR Vibrational Frequencies (cm⁻¹) |
| Enol Form | ~365 | ~1625 (C=N stretch) |
| cis-Keto Form | ~480 | Varies; shift in C=O and C=N character |
| trans-Keto Form | Varies (often photoproduct) | Varies; shift in C=O and C=N character |
This table is generated based on data for analogous salicylidene anilines. researchgate.netaip.orgbiomedpharmajournal.org
Studies on Thermochromism and Photochromism in Related Schiff Bases
Thermochromism (color change with temperature) and photochromism (color change with light) are well-documented phenomena in Schiff bases derived from salicylaldehyde (anils). benthamopenarchives.comrsc.org These properties are of significant interest for applications in smart materials and molecular switches. researchgate.net
The underlying mechanism for both phenomena is a reversible intramolecular proton transfer between the phenolic oxygen and the imine nitrogen, leading to a tautomerization between the yellow enol form and a colored (orange or red) keto form. rsc.orgresearchgate.netresearchgate.net
Thermochromism: In thermochromic anils, heating shifts the tautomeric equilibrium towards the keto-form in the ground electronic state. rsc.org This is typically observed in crystalline anils that have a planar molecular structure and strong intermolecular π-π stacking interactions. rsc.org
Photochromism: In photochromic anils, irradiation with UV light excites the enol form. In the excited state, an intramolecular proton transfer occurs to form a cis-keto intermediate, which can then isomerize to a more stable trans-keto species. aip.orgmdpi.com This process is reversible, either thermally or by irradiation with visible light. mdpi.com Photochromism is often associated with non-planar molecules in the solid state or in rigid glassy solutions. benthamopenarchives.comresearchgate.net
The chromic behavior is highly sensitive to the molecular structure and the crystalline environment. benthamopenarchives.comrsc.org Substituents on the salicylidene or aniline rings can influence the acidity of the phenol (B47542) and the basicity of the imine nitrogen, thereby tuning the chromic properties. researchgate.net The long alkyl pentadecyl chain in this compound would likely influence the crystal packing and intermolecular interactions, which in turn would affect its potential thermochromic or photochromic behavior. nih.gov
The relationship between molecular structure and chromic properties in salicylideneanilines is summarized in the table below.
| Property | Typically Associated Molecular/Crystal Structure |
| Thermochromism | Planar molecules, "close-packed" crystal structures with significant π-π interactions. rsc.org |
| Photochromism | Non-planar (steric) molecules, less densely packed structures. acs.orgnih.govacs.org |
Advanced Materials Science Applications of 2 Hydroxy 4 Pentadecylbenzaldehyde Derivatives
Development of Mesomorphic (Liquid Crystalline) Systems
The molecular architecture of 2-Hydroxy-4-pentadecylbenzaldehyde derivatives, particularly the Schiff bases formed from this aldehyde, is highly conducive to the formation of liquid crystalline phases. The presence of a long, flexible pentadecyl chain at one end of the rigid aromatic core is a key feature for inducing mesomorphism.
Smectic and Nematic Phase Exploration
Schiff bases synthesized from this compound and various primary amines have been shown to exhibit thermotropic liquid crystalline behavior, displaying both nematic and smectic phases. researchgate.net The type of mesophase and the transition temperatures are highly dependent on the structure of the amine component and the length of the alkyl chain.
Aromatic Schiff bases with long alkyl chains, such as the pentadecyl group, have garnered significant attention for their ability to form smectic and nematic phases. researchgate.net For instance, the condensation of 2-hydroxy-4-alkoxybenzaldehydes with various anilines can lead to compounds that exhibit a variety of mesophases. Studies on related systems, where the alkyl chain length is varied, have shown that shorter chains tend to favor the formation of nematic phases, while longer chains promote the more ordered smectic phases. nih.gov
In a study of Schiff bases derived from 4-n-alkoxy-2-hydroxy benzaldehyde (B42025) and 4-amino acetophenone, compounds with longer alkyl chains (n=14, 16, 18) were found to exhibit a wide-range smectic A (SmA) phase, as confirmed by polarizing optical microscopy. researchgate.net The transition temperatures for these compounds, determined by differential scanning calorimetry (DSC), highlight the influence of the long alkyl chain in stabilizing the smectic mesophase.
Table 1: Phase Transition Temperatures of Selected Liquid Crystalline Schiff Bases
| Compound | Heating Cycle Transition (°C) | Cooling Cycle Transition (°C) | Mesophase Type | Reference |
|---|---|---|---|---|
| S5 (a Schiff base with a long aliphatic chain) | Crystal to Nematic: 105.9, Nematic to Isotropic: 124.6 | Isotropic to Nematic: 123.4, Nematic to Solid: 85.5 | Nematic | nih.gov |
| I16 (a Schiff base with a hexadecyloxy chain) | Crystal to Isotropic: 118.5, Smectic A to Isotropic: 135.5 | Isotropic to Smectic A: 131.4, Smectic A to Crystal: 107.7 | Smectic A | nih.gov |
| Cinnamaldehyde-based Schiff base with dodecyloxy terminal group | Melting: 182.8 | - | Nematic | nih.gov |
Utilization as Chelating Ligands in Coordination Chemistry
Schiff bases derived from this compound are excellent chelating ligands for a variety of metal ions. The presence of the hydroxyl group ortho to the azomethine group (-CH=N-) creates a favorable stereochemistry for the formation of stable coordination complexes.
The chelation typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the imine group, forming a stable six-membered ring with the metal center. This chelating ability has led to the synthesis of a wide range of metallomesogens, which are metal-containing liquid crystals. These materials combine the properties of liquid crystals with the magnetic and electronic properties of transition metals. researchgate.net
For example, Cu(II) complexes of Schiff bases derived from 4-n-alkoxy-2-hydroxy benzaldehydes have been synthesized and their mesomorphic properties investigated. researchgate.net These complexes often exhibit different or enhanced liquid crystalline properties compared to the parent ligands. The coordination of the metal ion can influence the geometry and polarity of the molecule, thereby affecting its liquid crystalline behavior. Furthermore, transition metal complexes of Schiff bases derived from related hydroxybenzaldehydes have been explored for their potential as model complexes for biological systems and for their antimicrobial and anticancer activities.
Table 2: Metal Complexes of Hydroxybenzaldehyde-derived Schiff Bases
| Ligand Source | Metal Ion | Coordination Geometry | Application Area | Reference |
|---|---|---|---|---|
| 2,4-dihydroxy benzaldehyde and α-naphthylamine | Cu(II), Ni(II), Zn(II) | Square-planar/Tetrahedral | Biomimetic models, Antimicrobial | |
| p-hydroxy benzaldehyde and o-phenyldiamine | Ni(II), Cu(II), Co(II), Cd(II) | Tetrahedral | Antimicrobial | |
| 4-n-alkoxy-2-hydroxy benzaldehyde and 4-amino acetophenone | Cu(II) | Not specified | Metallomesogens | researchgate.net |
Applications in Polymer Science (e.g., Thermotropic Liquid Crystalline Polymers, Polymer Stabilizers)
While derivatives of this compound are prime candidates for incorporation into polymer structures, specific examples in the literature are scarce. However, the structural features of this compound suggest potential applications in polymer science, particularly in the synthesis of thermotropic liquid crystalline polymers (TLCPs).
TLCPs are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically composed of rigid mesogenic units connected by flexible spacers. The this compound moiety, with its rigid aromatic core and long flexible tail, could potentially act as a side-chain mesogen when attached to a polymer backbone. This could lead to the development of side-chain liquid crystalline polymers with tailored properties.
Furthermore, the phenolic hydroxyl group in this compound suggests its potential use as a polymer stabilizer. Phenolic compounds are well-known antioxidants and are commonly used to protect polymers from degradation caused by heat, light, and oxidation. The long pentadecyl chain would enhance its compatibility with non-polar polymer matrices.
Although direct polycondensation of this compound into a main-chain TLCP has not been reported, the synthesis of polyesters and polyamides from various bio-based monomers, including aromatic acids and amines, is a well-established field. nih.gov The aldehyde and hydroxyl functionalities of this compound could be chemically modified to di-acid, diol, or amino-acid derivatives, making them suitable monomers for such polymerizations.
Role as Intermediates in Fine Organic Synthesis
This compound is a valuable intermediate in fine organic synthesis, primarily due to its reactive aldehyde and hydroxyl groups, as well as the long alkyl chain which can be exploited to impart specific solubility and self-assembly properties.
Its most prominent use is in the synthesis of Schiff bases through condensation reactions with primary amines. researchgate.net These reactions are generally high-yielding and straightforward, providing access to a vast library of derivatives with diverse functionalities depending on the chosen amine. These Schiff bases, as discussed, are precursors to liquid crystals and coordination complexes. researchgate.netresearchgate.net
The synthesis of novel heterocyclic-containing Schiff bases from this compound has been reported, demonstrating its utility in creating complex molecular architectures. researchgate.net For instance, it has been reacted with substituted benzothiophene-2-carboxylic acid hydrazides to produce compounds with potential biological activities. researchgate.net This highlights the role of this compound as a versatile starting material for the construction of functional organic molecules.
Potential in Other Material Science Fields (e.g., Catalysis, Pigments, Dyes, Corrosion Inhibitors)
The unique chemical structure of this compound derivatives opens up possibilities in several other areas of materials science.
Catalysis: Metal complexes of Schiff bases derived from hydroxybenzaldehydes have been investigated for their catalytic activity. For example, dioxomolybdenum(VI) complexes of certain thiosemicarbazones have shown potential as catalysts. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the benzaldehyde ring makes these systems attractive for developing new catalysts.
Pigments and Dyes: The chromophoric nature of the aromatic ring in this compound can be extended through chemical reactions to create dyes. For example, coupling with diazonium salts can produce azo dyes. The synthesis of azo dyes from 4-hydroxycoumarin, a related phenolic compound, for dyeing polyester (B1180765) fabrics has been demonstrated, suggesting a similar potential for derivatives of this compound. The long alkyl chain could enhance the solubility of such dyes in non-polar media and improve their affinity for synthetic fibers.
Corrosion Inhibitors: Organic compounds containing heteroatoms like oxygen and nitrogen, and aromatic rings are known to be effective corrosion inhibitors. Derivatives of benzaldehyde, such as benzaldehyde, 2-hydroxybenzoyl hydrazones, have been shown to inhibit the corrosion of aluminum in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack. The long pentadecyl chain in derivatives of this compound would likely enhance this protective action by creating a more compact and hydrophobic barrier.
Future Research Directions and Unexplored Avenues
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 2-hydroxy-4-pentadecylbenzaldehyde. By systematically modifying its chemical structure, researchers can identify the key molecular features responsible for its biological effects. This knowledge allows for the design of new derivatives with improved potency and selectivity.
For instance, the synthesis of various Schiff base compounds from this compound has been a significant area of investigation. researchgate.net These studies involve reacting the aldehyde group with different amines to create a diverse library of new molecules. The antimicrobial activity of these derivatives is then tested against various bacteria and fungi to establish a clear link between their structure and biological function. researchgate.net
Novel Derivatization Strategies and Functionalization
Building upon SAR insights, researchers are exploring novel derivatization and functionalization strategies to create new analogs of this compound with unique properties. This involves introducing new chemical moieties to the parent molecule to alter its physical, chemical, and biological characteristics.
A primary method for derivatization is the formation of Schiff bases, which are synthesized through the condensation of the aldehyde group with primary amines. researchgate.net This approach has led to the creation of a wide range of derivatives with potential applications in medicinal chemistry. researchgate.net Another avenue of exploration is the modification of the hydroxyl group or the aromatic ring to introduce different functional groups, which could lead to compounds with novel biological activities or material properties.
For example, the synthesis of derivatives of similar phenolic aldehydes has been shown to yield compounds with potent tyrosinase inhibitory activity, suggesting a potential application in cosmetics and medicine. nih.gov These strategies open up a vast chemical space for the development of new and improved compounds based on the this compound scaffold.
Advanced Computational Approaches for Predictive Modeling
Advanced computational methods are becoming indispensable tools in the study of this compound and its derivatives. Techniques like molecular docking and density functional theory (DFT) allow researchers to predict how these molecules will interact with biological targets and to understand their electronic and structural properties. researchgate.netnih.gov
Molecular docking simulations, for example, can predict the binding affinity and orientation of a ligand within the active site of a protein. nih.govnih.gov This information is invaluable for identifying potential biological targets and for designing more effective inhibitors. nih.gov DFT calculations can provide insights into the molecular geometry, vibrational frequencies, and chemical shifts of the compounds, which aids in their characterization and in understanding their reactivity. researchgate.net
These in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. nih.gov The integration of computational modeling with experimental work provides a powerful synergistic approach to the development of new therapeutic agents and materials.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally friendly and sustainable processes. A key aspect of this is the utilization of renewable starting materials. Notably, this compound can be derived from cashew nut shell liquid (CNSL), a byproduct of the cashew industry. researchgate.net This provides a sustainable and economical source for the compound. researchgate.net
Furthermore, research is focused on developing synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. beilstein-journals.org One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, are being explored to reduce the need for intermediate purification steps and to minimize solvent usage. beilstein-journals.orgresearchgate.net These green chemistry approaches not only reduce the environmental impact of chemical synthesis but can also lead to more cost-effective and safer manufacturing processes. beilstein-journals.orgresearchgate.net
Exploration of New Material Applications beyond Liquid Crystals
While this compound and its derivatives have shown promise in the field of liquid crystals, researchers are now looking to expand their application into new areas of material science. The unique molecular structure of this compound, with its long alkyl chain and polar head group, makes it an interesting candidate for the development of novel functional materials.
Potential applications include the creation of polymers with tailored properties. For example, related hydroxy acids have been used as precursors for "clickable" biodegradable polylactides, which allow for the introduction of various functional groups to modify the polymer's characteristics. researchgate.net This could lead to the development of new biomaterials for applications such as drug delivery and tissue engineering. researchgate.net
The exploration of new material applications for this compound is still in its early stages, but the versatility of its chemical structure suggests a wide range of possibilities for the creation of advanced materials with unique and valuable properties.
Conclusion
Summary of Key Research Findings
The chemical compound 2-Hydroxy-4-pentadecylbenzaldehyde has been a subject of significant research, primarily focusing on its synthesis and the biological activities of its derivatives. A notable area of investigation has been the synthesis of novel Schiff base compounds through the reaction of this compound with various amines and hydrazides. researchgate.netmdpi.com These synthetic endeavors have yielded a range of new molecules whose structures have been rigorously confirmed using modern analytical techniques such as elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netmdpi.com
A primary driver for the synthesis of these derivatives has been the exploration of their potential as antimicrobial agents. Research has demonstrated that Schiff bases derived from this compound exhibit both antibacterial and antifungal properties. researchgate.net This has spurred further investigations into the structure-activity relationship to understand how molecular modifications influence their biological efficacy. researchgate.net
Beyond its use as a synthetic precursor, related compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) have been studied for their biological effects. This analogue has shown promise in combating bacterial virulence, specifically by inhibiting the formation of crystalline biofilms by uropathogenic Proteus mirabilis. frontiersin.org It has also been identified as a potent antifungal agent, more effective than vanillin, with a mechanism that involves the destruction of cell membranes and inhibition of mycotoxin biosynthesis. nih.gov
Broader Implications for Organic and Medicinal Chemistry Research
The research on this compound and its analogues holds considerable implications for the fields of organic and medicinal chemistry. The synthesis of its derivatives, particularly Schiff bases, contributes to the expanding library of bioactive compounds. researchgate.netresearchgate.net The established antimicrobial activities of these compounds highlight their potential as lead structures for the development of new therapeutic agents to combat infectious diseases. researchgate.netresearchgate.net
The long pentadecyl chain in the molecule is of particular interest in materials science, as similar long-chain aromatic Schiff bases are known to exhibit liquid crystalline properties. researchgate.net This suggests a potential for developing novel materials with applications in displays and sensors.
Furthermore, the study of structurally related naturally occurring benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, provides valuable insights into their diverse biological roles. These compounds have been shown to possess a wide array of medicinal properties including antioxidant, anti-inflammatory, and neuroprotective effects, underscoring the therapeutic potential of this class of molecules. researchgate.netinnovareacademics.in The investigation into their mechanisms of action, such as the inhibition of bacterial biofilm formation and fungal growth, opens up new avenues for addressing antimicrobial resistance. frontiersin.orgnih.gov
The taste-modifying properties observed in some of these compounds also present opportunities for the food and pharmaceutical industries. researchgate.net The ability to modulate taste can be applied to improve the palatability of oral medications or to develop novel flavorings.
Vision for Future Scholarly Contributions
Future research efforts should continue to explore the synthetic versatility of this compound to create a wider range of derivatives. A systematic investigation of the structure-activity relationships of these new compounds is crucial to optimize their biological activities, particularly their antimicrobial and potential anticancer properties. This could involve computational modeling and docking studies to predict interactions with biological targets. researchgate.net
Further exploration of the liquid crystalline properties of Schiff bases derived from this aldehyde could lead to the design and synthesis of new functional materials. Characterizing their mesomorphic phases and understanding the influence of the long alkyl chain on their self-assembly will be key to unlocking their potential in materials science.
In-depth mechanistic studies are needed to fully elucidate how these compounds exert their biological effects. For antimicrobial applications, this includes identifying the specific cellular targets and pathways they disrupt. For other observed activities like enzyme inhibition and antioxidant effects, detailed biochemical and cellular assays are required. researchgate.netnih.gov
Given the natural origin of the parent structure from cashew nut shell liquid, there is an opportunity for sustainable chemistry approaches. researchgate.net Developing greener synthetic routes and exploring the biological potential of other components of this natural resource could lead to valuable and environmentally friendly chemical products. The investigation into the broader pharmacological activities of this compound derivatives, including anti-inflammatory, analgesic, and anti-angiogenic effects, as seen in related structures, could reveal new therapeutic applications. biomolther.org
Q & A
Q. What analytical approaches differentiate this compound from structurally similar aldehydes in mixed samples?
- Methodological Answer : Use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions. For chromatographic separation, employ a phenyl-hexyl column to resolve isomers via π-π interactions. Confirm identity with 2D NMR (HSQC, HMBC) to assign quaternary carbons adjacent to the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
